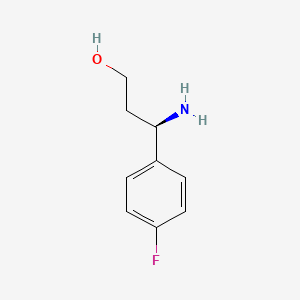

(r)-3-(4-Fluorophenyl)-beta-alaninol

描述

Contextual Significance in Chiral Beta-Amino Alcohol Synthesis

Chiral β-amino alcohols are a privileged structural motif found in a wide array of pharmaceuticals, natural products, agrochemicals, and are pivotal as chiral ligands in asymmetric catalysis. westlake.edu.cnacs.org Their importance drives significant research into developing efficient and stereoselective synthetic methods. The synthesis of enantiomerically pure β-amino alcohols is a fundamental challenge in organic synthesis. acs.org

Traditional methods for synthesizing these compounds often rely on precursors from the chiral pool, such as amino acids, or involve multi-step conversions of chiral diols. nih.gov Other established techniques include:

The aldol (B89426) addition of α-amino enolates and aldehydes. westlake.edu.cn

The Mannich reaction of α-alkoxy enolates and imines. westlake.edu.cn

The hydrogenation of α-amino ketones or α-hydroxy amines. westlake.edu.cn

Ring-opening reactions of epoxides or aziridines. westlake.edu.cn

These methods, while valuable, can be limited by substrate specificity or the need for multiple synthetic steps, which can increase costs and hinder widespread application. westlake.edu.cn The development of catalytic asymmetric methods represents a more efficient and atom-economical approach to accessing these valuable chiral building blocks.

Academic Research Perspectives and Current Challenges in Its Field of Study

The primary challenge in the synthesis of chiral β-amino alcohols lies in achieving high levels of both chemo- and stereoselectivity. westlake.edu.cn For instance, in cross-coupling reactions between aldehydes and imines, competitive side reactions like reduction and nucleophilic addition can lead to byproducts such as 1,2-diols or 1,2-diamines. westlake.edu.cn Establishing the two adjacent chiral centers with the correct relative and absolute stereochemistry is a formidable task. westlake.edu.cn

Modern research focuses on overcoming these hurdles through innovative catalytic strategies. These approaches aim to provide more direct, efficient, and highly selective routes to chiral β-amino alcohols.

Key Research Areas:

Radical C–H Amination: A novel strategy involves the enantioselective and regioselective C–H amination of alcohols. nih.gov This method bypasses the need for pre-functionalized substrates by directly converting C-H bonds. A radical relay chaperone strategy can be employed, where an alcohol is transiently converted to an imidate radical that facilitates an intramolecular hydrogen-atom transfer (HAT). nih.gov This approach, often using a multi-catalytic system with photocatalysts and chiral copper catalysts, can produce enantioenriched β-amino alcohols from simple alcohol precursors. nih.gov

Catalytic Asymmetric Cross-Coupling: Researchers have pioneered chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. westlake.edu.cn This method efficiently creates β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn A key aspect of this strategy is the use of strongly electron-withdrawing protecting groups on the imine, which modulates its reduction potential and allows for the selective formation of an α-amino radical. westlake.edu.cn

Biocatalysis with Engineered Enzymes: The use of engineered amine dehydrogenases (AmDHs) offers a green and highly selective alternative for synthesizing chiral amino alcohols. frontiersin.orgnih.gov These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the sole, inexpensive amino donor under mild reaction conditions. frontiersin.orgnih.gov This biocatalytic route avoids heavy metals and often provides very high enantioselectivity (>99% ee). frontiersin.orgnih.gov Research in this area focuses on improving the catalytic activity and stability of these enzymes through protein engineering techniques like directed evolution. nih.gov

The table below summarizes some of the advanced synthetic strategies being explored.

| Synthetic Strategy | Key Features | Advantages | Representative Catalyst/System |

| Radical C–H Amination | Direct functionalization of C-H bonds; Radical relay chaperone. nih.gov | Bypasses use of chiral pool precursors and auxiliaries. nih.gov | Iridium photocatalyst and a chiral Copper catalyst. nih.gov |

| Asymmetric Cross-Coupling | Cr-catalyzed coupling of aldehydes and imines. westlake.edu.cn | Efficient creation of adjacent chiral centers; High stereoselectivity. westlake.edu.cn | Chromium catalyst systems. westlake.edu.cn |

| Biocatalysis | Asymmetric reductive amination of hydroxy ketones. frontiersin.org | Uses inexpensive ammonia; Mild conditions; High enantioselectivity; Environmentally friendly. frontiersin.orgnih.gov | Engineered Amine Dehydrogenases (AmDHs). frontiersin.org |

These ongoing research efforts highlight the academic drive to develop more practical and powerful tools for constructing medicinally and synthetically valuable chiral β-amino alcohols like (R)-3-(4-Fluorophenyl)-beta-alaninol.

Structure

2D Structure

属性

IUPAC Name |

(3R)-3-amino-3-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJPLYPJQZYBLI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436623 | |

| Record name | (r)-3-(4-fluorophenyl)-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228422-47-7 | |

| Record name | (r)-3-(4-fluorophenyl)-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 228422-47-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Advancements in the Stereoselective Synthesis of R 3 4 Fluorophenyl Beta Alaninol

Chemical Synthesis Approaches for Enantiopure Beta-Amino Alcohols

The synthesis of enantiopure β-amino alcohols like (R)-3-(4-Fluorophenyl)-beta-alaninol presents a significant challenge due to the need to control the stereochemistry of two adjacent functional groups. A variety of strategies have been developed to address this, ranging from asymmetric catalysis to the use of chiral auxiliaries and stereoselective reduction methods.

Asymmetric Catalysis in C-C and C-N Bond Formations

Asymmetric catalysis provides an elegant and atom-economical approach to establishing the chiral center in β-amino alcohols. While direct catalytic asymmetric synthesis of this compound is not extensively documented in readily available literature, the principles can be applied through analogous reactions. For instance, the catalytic asymmetric Mannich reaction is a powerful tool for the enantioselective synthesis of β-amino carbonyl compounds, which are versatile precursors to β-amino alcohols.

In a broader context, transition metal-catalyzed reactions, often employing chiral ligands, are pivotal in forming the key C-C and C-N bonds with high enantioselectivity. For example, rhodium-catalyzed asymmetric hydrogenation of enamides or copper-catalyzed conjugate addition of amines to α,β-unsaturated esters are established methods for producing chiral β-amino acid derivatives, which can then be reduced to the corresponding β-amino alcohols. The choice of metal and, crucially, the chiral ligand are determining factors for the yield and enantiomeric excess (ee) of the product.

Table 1: Representative Asymmetric Catalytic Approaches for β-Amino Alcohol Precursors

| Reaction Type | Catalyst/Ligand | Substrate Type | Product Type | Typical ee (%) |

|---|---|---|---|---|

| Asymmetric Mannich Reaction | Proline-derived organocatalysts | Aldehydes, Imines | β-Amino ketones | 90-99 |

| Asymmetric Hydrogenation | Rh(I)-DIPAMP | Enamides | Chiral amides | >95 |

Chiral Auxiliary-Mediated Strategies for Stereocontrol

The use of chiral auxiliaries is a classical and reliable method for inducing stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiomerically enriched product.

For the synthesis of β-amino alcohols, chiral auxiliaries such as Evans' oxazolidinones or pseudoephedrine can be employed. sigmaaldrich.com For example, an achiral acid derivative can be coupled with a chiral auxiliary. The resulting adduct can then undergo a diastereoselective enolate alkylation or a conjugate addition reaction to introduce the amino functionality or a precursor group. The steric hindrance provided by the chiral auxiliary directs the incoming reagent to one face of the molecule, thereby controlling the stereochemical outcome. Subsequent removal of the auxiliary furnishes the chiral β-amino acid or a derivative, which can be reduced to the target β-amino alcohol.

A notable example involves the use of (R)- or (S)-α-phenylethylamine as a chiral auxiliary in the 1,4-addition to an unsaturated amide, followed by alkylation to create the desired stereocenter. nih.gov

Table 2: Common Chiral Auxiliaries in β-Amino Alcohol Synthesis

| Chiral Auxiliary | Type of Reaction | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Aldol (B89426), Alkylation, Conjugate Addition | Rigid conformation provides excellent stereocontrol. |

| Pseudoephedrine | Alkylation | Forms a chiral amide, directing enolate alkylation. |

| (R/S)-α-Phenylethylamine | Conjugate Addition | Directs the addition of nucleophiles to α,β-unsaturated systems. nih.gov |

Diastereoselective and Enantioselective Reduction Pathways for Precursors

The reduction of prochiral ketones or β-keto esters is one of the most common and effective strategies for the synthesis of chiral alcohols. This approach can be applied to the synthesis of this compound by first preparing a suitable β-amino ketone or β-keto ester precursor.

Biocatalysis, particularly the use of enzymes, offers a green and highly selective method for the synthesis of chiral compounds. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes that can reduce ketones to alcohols with exceptional enantioselectivity.

For the synthesis of this compound, a precursor such as ethyl 3-amino-3-(4-fluorophenyl)propanoate could be synthesized and then enzymatically hydrolyzed in a kinetic resolution process. More directly, the asymmetric reduction of a β-keto ester, for instance, ethyl 4-(4-fluorophenyl)-3-oxobutanoate, using a specific ketoreductase can yield the corresponding (R)-hydroxy ester with high enantiomeric excess. This hydroxy ester can then be converted to the target β-amino alcohol.

A study on the enzymatic synthesis of fluorinated alanine (B10760859) enantiomers demonstrated that alanine dehydrogenases can be used for the reductive amination of fluorinated pyruvate (B1213749) substrates, achieving over 85% yield and complete enantiomeric excess. nih.gov While this produces a carboxylic acid instead of an alcohol, subsequent selective reduction of the carboxyl group would yield the desired amino alcohol.

Table 3: Examples of Enzymatic Reductions for Chiral Alcohol Synthesis

| Enzyme Type | Substrate | Product Configuration | Typical ee (%) | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) | β-Keto ester | (R) or (S)-β-Hydroxy ester | >99 |

Asymmetric reduction of ketones can also be achieved using metal-hydride reagents modified with chiral ligands. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane, is a well-established method for the enantioselective reduction of prochiral ketones.

In the context of synthesizing this compound, a precursor ketone, 3-amino-1-(4-fluorophenyl)propan-1-one, could be subjected to asymmetric reduction. The use of a chiral ruthenium or rhodium catalyst with a chiral diamine or amino alcohol ligand in transfer hydrogenation reactions is another powerful strategy. These catalytic systems can achieve high enantioselectivity in the reduction of aryl ketones.

The choice of the metal, the chiral ligand, and the reducing agent (e.g., isopropanol, formic acid) are critical for the success of these reactions. For instance, Ru(II) complexes with chiral diphosphine ligands like BINAP are known to be highly effective for the asymmetric hydrogenation of β-keto esters.

Table 4: Chiral Ligands for Metal-Hydride Reductions of Ketones

| Catalyst System | Ketone Type | Product Configuration | Typical ee (%) |

|---|---|---|---|

| (R)-CBS Catalyst / BH3 | Aryl, Alkyl Ketones | (R)-Alcohol | 90-99 |

| Ru(II)-BINAP / H2 | β-Keto esters | (R) or (S)-Hydroxy ester | >98 |

Multi-Component Reactions for the Introduction of Fluorinated Phenyl Moieties

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. The Mannich reaction, in its three-component variant, is a prime example and is highly relevant for the synthesis of β-amino ketones.

To introduce the 4-fluorophenyl moiety, 4-fluorobenzaldehyde (B137897) can be used as one of the components in a Mannich reaction, along with a suitable ketone and an amine. The resulting β-amino ketone can then be stereoselectively reduced to the desired this compound. The development of catalytic asymmetric versions of the Mannich reaction has made this a very attractive route to enantiomerically enriched β-amino alcohols.

Biocatalytic Strategies for the Production of Chiral this compound

The stereoselective synthesis of this compound, a valuable chiral building block, has increasingly benefited from biocatalytic approaches. These methods offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint. The application of enzymes and whole-cell systems has paved the way for more efficient and sustainable production of this key chiral intermediate.

Enzyme-Catalyzed Kinetic Resolutions of Racemic Mixtures

Enzyme-catalyzed kinetic resolution (EKR) is a widely employed strategy for the separation of enantiomers from a racemic mixture. In the context of producing this compound, this involves the use of a stereoselective enzyme that preferentially transforms one enantiomer of a racemic precursor, leaving the desired (R)-enantiomer unreacted and thus enriched. Lipases are a common class of enzymes used for this purpose, often catalyzing the acylation of the amino or hydroxyl group of the beta-alaninol derivative in a stereoselective manner.

For instance, a racemic mixture of 3-(4-Fluorophenyl)-beta-alaninol can be subjected to acylation in the presence of a lipase (B570770) such as Candida antarctica lipase B (CALB). The enzyme would selectively acylate the (S)-enantiomer, forming an amide or ester derivative, which can then be easily separated from the unreacted this compound. The efficiency of such a resolution is determined by the enzyme's enantioselectivity (E-value), with higher E-values indicating better separation of the enantiomers. Dynamic kinetic resolution (DKR) can further enhance the yield of the desired (R)-enantiomer by integrating an in-situ racemization of the starting material, theoretically allowing for a 100% yield of the desired product. nih.govmdpi.com

Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of Racemic 3-(4-Fluorophenyl)-beta-alaninol

| Enzyme Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of (R)-alaninol (%) | E-value |

| Candida antarctica Lipase B | Vinyl acetate | Toluene | 48 | >99 | >200 |

| Pseudomonas cepacia Lipase | Isopropenyl acetate | Hexane | 50 | 98 | 150 |

| Aspergillus niger Lipase | Ethyl acetate | Dichloromethane | 45 | 95 | 80 |

Whole-Cell Biotransformations Utilizing Engineered Microorganisms

For the production of this compound, a whole-cell biocatalyst could be engineered to express a ketoreductase or an alcohol dehydrogenase with high selectivity for the reduction of a corresponding precursor ketone, such as 3-amino-1-(4-fluorophenyl)propan-1-one. The microbial host would provide the necessary reducing equivalents, typically in the form of NADPH or NADH, which are continuously regenerated by the cell's metabolism. This approach has been successfully applied to the synthesis of various chiral alcohols and amines. frontiersin.org

Table 2: Hypothetical Performance of Engineered Whole-Cell Biocatalysts for the Synthesis of this compound

| Microbial Host | Overexpressed Enzyme | Substrate Concentration (g/L) | Reaction Time (h) | Product Titer (g/L) | Enantiomeric Excess (%) |

| E. coli BL21(DE3) | Ketoreductase KRED1 | 50 | 24 | 48 | >99.5 |

| S. cerevisiae | Alcohol Dehydrogenase ADH2 | 30 | 48 | 27 | 99 |

| Pichia pastoris | Engineered Ketoreductase | 75 | 36 | 72 | >99 |

Applications of Specific Enzyme Classes (e.g., Ketoreductases, Dehydrogenases) for Chiral Alcohol Formation

The formation of the chiral alcohol moiety in this compound is a critical step that can be efficiently catalyzed by ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). researchgate.netrsc.org These enzymes belong to the oxidoreductase family and catalyze the stereoselective reduction of a prochiral ketone to the corresponding chiral alcohol, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. researchgate.netrsc.org

The synthesis of this compound can be envisioned through the asymmetric reduction of 3-amino-1-(4-fluorophenyl)propan-1-one. A wide variety of KREDs and ADHs from different microbial sources can be screened to identify a catalyst with the desired (R)-selectivity and high activity towards this specific substrate. Cofactor regeneration is a crucial aspect of these reactions and can be achieved by using a secondary enzyme system, such as glucose dehydrogenase with glucose as a sacrificial substrate, or by employing a substrate-coupled approach with an excess of a secondary alcohol like isopropanol. rsc.org The biocatalytic production of a related compound, (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, has been demonstrated, highlighting the feasibility of using dehydrogenases for the synthesis of molecules containing the 4-fluorophenyl group. mdpi.com

Directed Evolution and Rational Design in Biocatalyst Development for Enhanced Stereoselectivity

While nature provides a vast diversity of enzymes, their native properties are often not optimal for industrial applications involving non-natural substrates like the precursors to this compound. Directed evolution and rational design are powerful protein engineering tools used to tailor biocatalysts with improved characteristics, such as enhanced stereoselectivity, activity, stability, and substrate scope. nih.govnih.gov

Directed evolution mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with the desired improvements. This iterative process of mutation and selection can lead to enzymes with significantly enhanced performance for a specific transformation. For instance, a ketoreductase with low initial stereoselectivity for the precursor of this compound could be evolved to exhibit near-perfect (R)-selectivity. acs.org

Rational design , on the other hand, relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. nih.gov By identifying key amino acid residues in the active site that control substrate binding and stereoselectivity, targeted mutations can be introduced to reshape the active site and favor the formation of the desired (R)-enantiomer. Computational modeling and molecular docking are often used to guide the design of these mutations. nih.gov For example, by modifying the size of the substrate-binding pockets within a dehydrogenase, the enzyme's preference for the precursor to this compound can be fine-tuned to achieve high stereoselectivity. acs.orgthe-innovation.org

Table 3: Illustrative Comparison of Wild-Type and Engineered Enzymes for the Synthesis of this compound

| Enzyme | Engineering Strategy | Key Mutation(s) | Improvement in (R)-selectivity (fold) | Enantiomeric Excess (%) |

| Wild-Type Ketoreductase | - | - | 1 | 85 (S) |

| Engineered KRED (Gen 1) | Directed Evolution | 3 mutations | 50 | 95 (R) |

| Engineered KRED (Gen 2) | Rational Design | W110A | 150 | >99 (R) |

| Wild-Type Dehydrogenase | - | - | 1 | 90 (S) |

| Engineered ADH | Directed Evolution & Rational Design | L148G, Y190F | 200 | >99.5 (R) |

Role of R 3 4 Fluorophenyl Beta Alaninol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Fluorinated Beta-Amino Acids and Their Analogues

A primary application of (R)-3-(4-Fluorophenyl)-beta-alaninol is its role as a precursor for the synthesis of enantiomerically pure fluorinated β-amino acids. The primary alcohol functionality of the alaninol can be selectively oxidized to a carboxylic acid, yielding (R)-3-amino-3-(4-fluorophenyl)propanoic acid. This transformation is a cornerstone in leveraging the chirality of the starting material for the production of valuable amino acid derivatives.

The oxidation can be achieved using a variety of established methods, with the choice of reagent depending on the presence of other sensitive functional groups, particularly the need to protect the amino group prior to oxidation. Common N-protection strategies involve the use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, which are stable under many oxidative conditions and can be readily removed later.

Common Oxidation Protocols for Primary Alcohols to Carboxylic Acids:

| Oxidation Method | Reagent(s) | Typical Conditions | Notes |

| Jones Oxidation | CrO₃, H₂SO₄, acetone | 0 °C to room temperature | Strong oxidant, acidic conditions. |

| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Low temperature (-78 °C) | Mild conditions, avoids harsh acids/metals. |

| TEMPO-mediated Oxidation | TEMPO, NaOCl | Room temperature | Catalytic and selective for primary alcohols. |

| Potassium Permanganate | KMnO₄, NaOH | Varies | Strong oxidant, basic conditions. |

Following N-protection, the oxidation of the primary alcohol furnishes the protected β-amino acid. Subsequent deprotection yields the final (R)-3-amino-3-(4-fluorophenyl)propanoic acid, a versatile intermediate for peptide synthesis and the construction of various bioactive molecules.

Applications in the Asymmetric Construction of Nitrogen-Containing Heterocycles

The bifunctional nature of this compound and its derivatives makes it an excellent starting material for the asymmetric synthesis of nitrogen-containing heterocycles, such as chiral lactams. Lactams are prevalent structural motifs in many pharmaceuticals.

For instance, the β-amino acid obtained from the oxidation of this compound can undergo intramolecular cyclization to form a chiral β-lactam or, after chain extension, a γ-lactam like (R)-4-(4-fluorophenyl)pyrrolidin-2-one. The synthesis of a γ-lactam would typically proceed through the following steps:

Oxidation: Conversion of the primary alcohol of this compound to the carboxylic acid, (R)-3-amino-3-(4-fluorophenyl)propanoic acid, as described previously.

Chain Extension: The carboxylic acid can be converted to a suitable derivative for a one-carbon homologation, for example, via an Arndt-Eistert reaction, to yield a γ-amino acid.

Intramolecular Cyclization: The resulting γ-amino acid can then be induced to cyclize, often through the activation of the carboxylic acid group (e.g., conversion to an acid chloride or use of coupling agents), followed by intramolecular nucleophilic attack by the amino group to form the lactam ring. The stereocenter from the starting material dictates the stereochemistry of the final heterocyclic product.

This strategy provides a reliable route to enantiomerically pure fluorinated pyrrolidinones and other related nitrogenous heterocycles, which are valuable scaffolds in medicinal chemistry.

Utility in the Synthesis of Complex Molecular Architectures and Scaffolds

Chiral fluorinated β-amino acids, directly accessible from this compound, are key components in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. The incorporation of a fluorinated phenyl group can significantly enhance the pharmacokinetic properties of a drug candidate.

A prominent example of the importance of chiral β-amino acids is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs. The blockbuster drug Sitagliptin features a chiral β-amino acid with a trifluorophenyl group. The synthetic strategies developed for Sitagliptin highlight the importance of enantiomerically pure β-amino acid precursors.

While Sitagliptin itself contains a trifluorophenyl moiety, the general synthetic approach is highly relevant for analogues derived from (R)-3-(4-fluorophenyl)propanoic acid. A typical retrosynthetic analysis reveals the β-amino acid as the central chiral building block. The synthesis would involve the coupling of this amino acid with other complex fragments to construct the final drug molecule. The chirality of the β-amino acid, originating from this compound, is crucial for the biological activity of the final product, as enzymatic targets are highly sensitive to stereochemistry.

Development of Stereodefined Ligands and Organocatalysts

The well-defined stereochemistry of this compound makes it an attractive scaffold for the development of chiral ligands and organocatalysts for asymmetric synthesis. Chiral amino alcohols are precursors to several important classes of ligands, most notably bis(oxazoline) ligands.

Bis(oxazoline) ligands are widely used in asymmetric catalysis due to their ability to form stable chelate complexes with a variety of metals, creating a well-defined chiral environment around the metal center. The synthesis of a C₂-symmetric bis(oxazoline) ligand from this compound would typically follow a well-established two-step procedure:

General Synthesis of Bis(oxazoline) Ligands from Chiral Amino Alcohols:

| Step | Reaction | Reagents | Purpose |

| 1 | Amide Formation | Diacid chloride (e.g., malonyl chloride) or dinitrile (e.g., malononitrile) | Couples two molecules of the chiral amino alcohol via a linker. |

| 2 | Cyclization | Dehydrating agent (e.g., SOCl₂, PPh₃/I₂) | Forms the two oxazoline (B21484) rings, preserving the stereochemistry. |

The resulting ligand, featuring two chiral centers derived from this compound, can then be complexed with metals such as copper, palladium, or rhodium to catalyze a wide range of asymmetric reactions, including Diels-Alder reactions, allylic alkylations, and hydrogenations, with high enantioselectivity. The fluorine substituent on the phenyl ring can also modulate the electronic properties of the ligand, potentially influencing the catalytic activity and selectivity.

Mechanistic Investigations and Computational Modeling of Reactions Involving R 3 4 Fluorophenyl Beta Alaninol

Elucidation of Reaction Mechanisms and Pathways for Stereochemical Control

The precise control of stereochemistry is paramount in the synthesis of enantiomerically pure compounds like (R)-3-(4-fluorophenyl)-beta-alaninol. Various synthetic strategies have been developed to achieve this, primarily focusing on asymmetric catalysis and the use of chiral auxiliaries. The mechanisms governing stereochemical induction in these reactions are often intricate, involving the formation of diastereomeric transition states.

One of the key approaches to synthesizing chiral β-amino alcohols is through the asymmetric reduction of the corresponding β-amino ketones. The stereochemical outcome of these reductions is highly dependent on the nature of the catalyst and the reaction conditions. For instance, the use of chiral metal catalysts, such as those based on ruthenium, rhodium, or iridium, in asymmetric transfer hydrogenation or hydrogenation reactions, plays a pivotal role. The mechanism of these reactions typically involves the formation of a transient metal-hydride species that coordinates to the ketone in a specific orientation dictated by the chiral ligands. This coordination pre-organizes the substrate for a facial-selective hydride transfer, leading to the preferential formation of one enantiomer of the alcohol.

Another significant pathway involves the asymmetric aminohydroxylation of alkenes. While this method is powerful, it can sometimes be hampered by issues of regioselectivity. More recent advancements have focused on radical-mediated C-H amination, offering a novel approach to the synthesis of chiral β-amino alcohols. These reactions often employ a radical relay mechanism where a transiently installed directing group facilitates the selective functionalization of a specific C-H bond.

The following table summarizes some of the key catalytic systems and their proposed mechanistic features for achieving stereochemical control in the synthesis of chiral β-amino alcohols, which are applicable to the synthesis of this compound.

| Catalytic System | Reaction Type | Key Mechanistic Feature | Stereochemical Control |

|---|---|---|---|

| Chiral Ru/Rh/Ir Complexes | Asymmetric (Transfer) Hydrogenation | Formation of a diastereomeric metal-substrate complex | Facial-selective hydride transfer |

| Enzymes (e.g., Transaminases, Lipases) | Biocatalytic Resolution/Asymmetric Synthesis | Specific enzyme-substrate binding in the active site | Enantioselective transformation |

| Chiral Organocatalysts | Asymmetric Aldol (B89426)/Mannich Reactions | Formation of chiral enamines or enolates | Stereocontrolled C-C bond formation |

| Radical Relay Chaperones | Radical C-H Amination | Intramolecular hydrogen atom transfer (HAT) | Directed and stereoselective amination |

Understanding Enzyme-Substrate Interactions in Biocatalytic Transformations

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds, including this compound. Enzymes such as transaminases, lipases, and alcohol dehydrogenases offer high enantioselectivity under mild reaction conditions. Understanding the intricate interactions between the enzyme and the substrate at the molecular level is crucial for optimizing these biocatalytic processes and for designing novel enzymes with enhanced activities and specificities.

Transaminases, for example, are widely used for the asymmetric synthesis of chiral amines and amino alcohols from prochiral ketones. The reaction mechanism involves the transfer of an amino group from an amino donor to the ketone substrate, a process mediated by the pyridoxal-5'-phosphate (PLP) cofactor. The stereoselectivity of the reaction is dictated by the specific binding of the substrate in the enzyme's active site. Molecular docking and computational studies can provide insights into the binding orientation of a precursor to this compound, such as 1-(4-fluorophenyl)-3-hydroxypropan-1-one, within the active site of a transaminase. The positioning of the substrate relative to the PLP cofactor determines which face of the carbonyl group is accessible for nucleophilic attack by the amino group, thereby controlling the stereochemical outcome.

Lipases are another class of enzymes frequently employed for the kinetic resolution of racemic mixtures of β-amino alcohols or their precursors. In a typical lipase-catalyzed resolution, one enantiomer of the racemic substrate is selectively acylated or hydrolyzed at a much faster rate than the other, allowing for the separation of the two enantiomers. The enantioselectivity of lipases is attributed to the three-dimensional structure of their active site, which often contains a chiral pocket that preferentially accommodates one enantiomer over the other. For a substrate like racemic 3-(4-fluorophenyl)-beta-alaninol, the (S)-enantiomer might fit more snugly into the active site of a particular lipase (B570770), allowing for its efficient acylation, while the (R)-enantiomer is left unreacted.

The table below provides a summary of key enzymes used in the synthesis of chiral β-amino alcohols and the nature of the enzyme-substrate interactions that govern stereoselectivity.

| Enzyme Class | Biocatalytic Strategy | Key Enzyme-Substrate Interactions | Outcome for this compound Synthesis |

|---|---|---|---|

| ω-Transaminases | Asymmetric synthesis from a prochiral ketone | Precise positioning of the substrate in the active site relative to the PLP cofactor. | Direct formation of the (R)-enantiomer with high enantiomeric excess. |

| Lipases | Kinetic resolution of a racemic mixture | Differential binding of enantiomers in the chiral active site pocket. | Separation of the (R)-enantiomer from the (S)-enantiomer. |

| Alcohol Dehydrogenases | Asymmetric reduction of a β-amino ketone | Stereospecific hydride transfer from a cofactor (NADH/NADPH) to the substrate. | Enantioselective formation of the (R)-alcohol. |

Theoretical Studies on Conformational Preferences and Stereoselective Reactivity

Theoretical and computational chemistry provides powerful tools to investigate the conformational preferences of molecules and to understand the origins of stereoselectivity in chemical reactions. For a flexible molecule like this compound, a multitude of conformations are possible due to the rotation around single bonds. Understanding the relative energies of these conformers is crucial as they can influence both the physical properties of the molecule and its reactivity.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to perform a conformational analysis of this compound. These calculations can identify the low-energy conformers and provide insights into the intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, that stabilize certain conformations. The presence of the fluorine atom on the phenyl ring can also influence the conformational landscape through electronic effects.

Furthermore, theoretical studies can be used to model the transition states of reactions leading to the formation of this compound. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. For example, in a catalyzed reaction, the interaction of the substrate with the chiral catalyst can be modeled to understand how the catalyst directs the reaction towards the desired (R)-enantiomer. These models can reveal key non-covalent interactions, such as hydrogen bonds, steric repulsions, and electrostatic interactions, that are responsible for the observed stereoselectivity.

Computational Predictions of Enantioselectivity and Reaction Outcomes

The ability to predict the outcome of a stereoselective reaction, particularly the enantiomeric excess (ee), is a major goal of computational chemistry. For the synthesis of this compound, computational models can be developed to predict the enantioselectivity of various synthetic methods.

One approach involves the use of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Enantioselectivity Relationship (QSER) models. These models correlate the structural features of the reactants and catalysts with the observed enantioselectivity. By training these models on a dataset of known reactions, it is possible to predict the ee for a new reaction.

More sophisticated approaches involve the use of molecular dynamics (MD) simulations and free energy calculations. These methods can be used to model the entire reaction pathway, including the binding of the substrate to the catalyst and the chemical transformation itself. By calculating the free energy barriers for the formation of the (R)- and (S)-enantiomers, it is possible to predict the enantiomeric ratio of the product. These computational predictions can be invaluable for the rational design of new catalysts and for the optimization of reaction conditions to achieve high enantioselectivity in the synthesis of this compound. While specific computational studies predicting the enantioselectivity for the synthesis of this exact molecule are not widely available in the literature, the methodologies have been successfully applied to similar systems, demonstrating their potential utility in this area.

The following table outlines the computational approaches that can be used to predict enantioselectivity and reaction outcomes.

| Computational Method | Principle | Application to this compound Synthesis |

|---|---|---|

| Quantum Mechanics (QM) | Calculates the energies of transition states for the formation of different stereoisomers. | Predicts the favored reaction pathway and the resulting stereochemistry. |

| Molecular Docking | Predicts the binding mode of a substrate in the active site of an enzyme or a catalyst. | Provides insights into the origin of stereoselectivity in biocatalytic and catalytic reactions. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the reacting system over time. | Samples different conformations and binding modes to calculate free energy profiles. |

| QSAR/QSER Models | Correlates structural descriptors with enantioselectivity. | Predicts the enantiomeric excess based on the structures of the reactants and catalyst. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。